

# Sphinx31: A Technical Guide to a Potent and Selective SRPK1 Inhibitor

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## Compound of Interest

Compound Name: *Sphinx31*

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## Abstract

Serine/Arginine-Rich Protein Kinase 1 (SRPK1) is a critical regulator of mRNA splicing, primarily through its phosphorylation of Serine/Arginine-Rich Splicing Factors (SRSFs). Its dysregulation is implicated in numerous pathologies, including cancer and neovascular eye diseases, making it a compelling therapeutic target. **Sphinx31** has emerged as a highly potent and selective, ATP-competitive inhibitor of SRPK1. This document provides a comprehensive technical overview of **Sphinx31**, including its biochemical and cellular activity, mechanism of action, relevant signaling pathways, and detailed protocols for key experimental assays.

## Introduction to SRPK1 and Sphinx31

Serine/Arginine-Rich Protein Kinase 1 (SRPK1) is a key enzyme that phosphorylates SR proteins, a family of essential splicing factors.[1][2] This phosphorylation is a crucial step that governs the subcellular localization and activity of SR proteins, thereby controlling both constitutive and alternative mRNA splicing.[3] One of the most well-characterized downstream effects of SRPK1 activity is its regulation of Vascular Endothelial Growth Factor A (VEGF-A) splicing. By phosphorylating SRSF1, SRPK1 promotes the production of the pro-angiogenic VEGF-A<sub>xxx</sub> isoforms.[4] Overexpression and hyperactivity of SRPK1 have been linked to the progression of various cancers and wet age-related macular degeneration, establishing it as a significant target for therapeutic intervention.[1][5]

**Sphinx31** is a small molecule inhibitor designed for high potency and selectivity against SRPK1.[5][6] It functions as an ATP-competitive, Type I kinase inhibitor, effectively blocking the kinase activity of SRPK1 and preventing the subsequent phosphorylation of its substrates.[7][8] This inhibition leads to a shift in VEGF-A splicing from pro-angiogenic to anti-angiogenic isoforms, demonstrating potential therapeutic utility in diseases driven by pathological angiogenesis.[9]

## Quantitative Data: Inhibitory Profile of Sphinx31

The efficacy and selectivity of **Sphinx31** have been quantified through various biochemical and cellular assays. The data is summarized below for clear comparison.

**Table 1: Biochemical Potency and Selectivity**

Target	Assay Type	Metric	Value	Selectivity vs. SRPK1	Reference
SRPK1	Radioactive Kinase Assay	IC <sub>50</sub>	5.9 nM	-	[5][6][7][10]
SRPK2	Differential Scanning Fluorimetry	Fold-Selectivity	~50-fold	50x	[7]
CLK1	Differential Scanning Fluorimetry	Fold-Selectivity	~100-fold	100x	[7]

**Table 2: Cellular Activity**

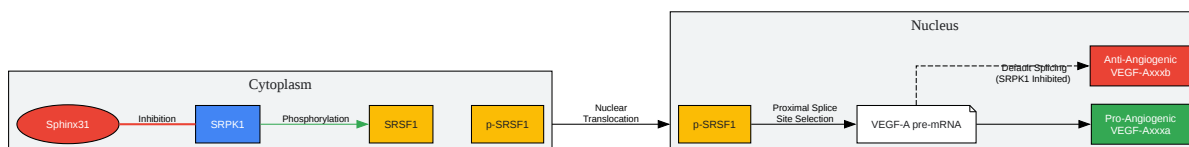
Target Pathway	Cell Line	Metric	Value	Reference
SRSF1 Phosphorylation	PC3 (Prostate Cancer)	EC <sub>50</sub>	~360 nM	[11]
VEGF-A Splicing Modulation	RPE (Retinal Pigment Epithelial)	Effective Concentration	0.3 - 10 µM	[5]
Cell Viability / Growth	USC (Uterine Serous Carcinoma)	Growth Inhibition	~50% at 10 µM	
Apoptosis Induction	ENKTL (Lymphoma)	Apoptosis Induction	Effective at tested concentrations	[3]

## Signaling Pathways and Mechanism of Action

**Sphinx31** directly targets SRPK1, which is a nexus for several important cellular signaling pathways. Its primary, well-elucidated role is in the control of mRNA splicing.

### Primary SRPK1 Splicing Pathway

SRPK1 in the cytoplasm phosphorylates the RS-domain of SRSF1. This event acts as a signal for SRSF1 to translocate into the nucleus, where it engages with the splicing machinery. Specifically, it binds to exonic splicing enhancers on pre-mRNAs, such as VEGF-A, to promote the selection of proximal splice sites, leading to pro-angiogenic isoforms. **Sphinx31**, by blocking the initial phosphorylation step, prevents SRSF1's nuclear translocation and activity, causing a shift towards anti-angiogenic isoforms.

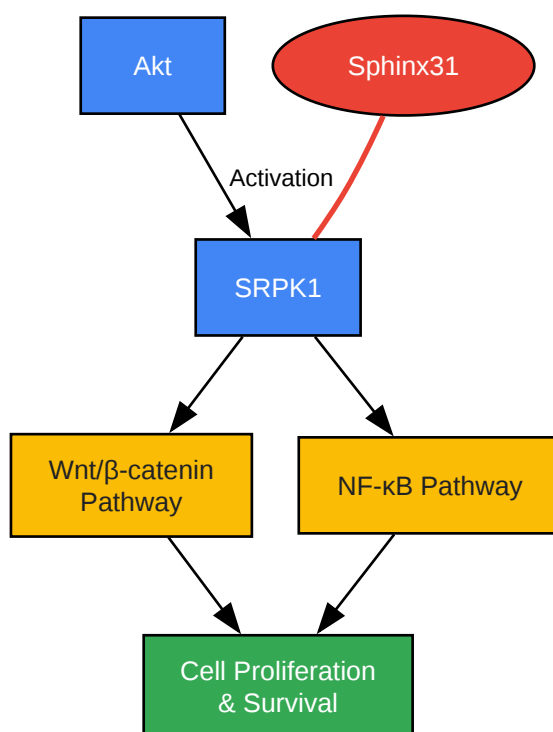


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Caption: SRPK1-mediated VEGF-A alternative splicing pathway and point of **Sphinx31** inhibition.

## Crosstalk with Other Oncogenic Pathways

SRPK1 activity is also integrated with other major signaling networks. It can be activated downstream of the PI3K/Akt pathway and has been shown to activate the Wnt/ $\beta$ -catenin and NF- $\kappa$ B pathways, promoting cell survival, proliferation, and stem-cell-like phenotypes in various cancers.[2]



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Caption: Integration of SRPK1 with Akt, Wnt/ $\beta$ -catenin, and NF- $\kappa$ B signaling pathways.

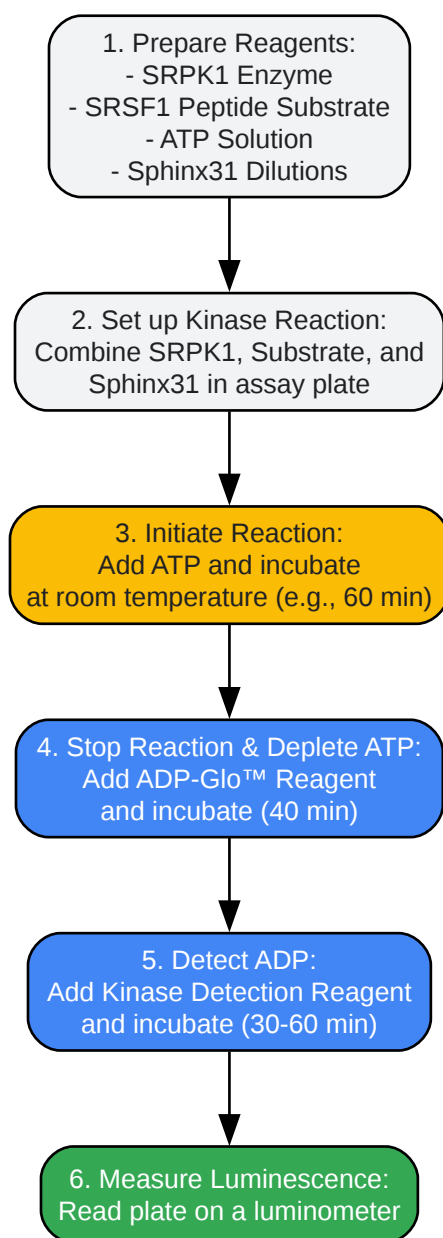
## Detailed Experimental Protocols

The following are representative, detailed protocols for key assays used to characterize **Sphinx31**.

### Protocol 1: In Vitro SRPK1 Kinase Assay (ADP-Glo™ Format)

This protocol describes a non-radioactive, luminescence-based assay to measure the kinase activity of SRPK1 and its inhibition by **Sphinx31**. The assay quantifies the amount of ADP produced in the kinase reaction.

Workflow Diagram:



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Caption: Workflow for the in vitro SRPK1 ADP-Glo™ kinase assay.

Materials:

- Recombinant human SRPK1 (e.g., from Promega, Sigma-Aldrich)
- SRPK1 substrate: Myelin Basic Protein (MBP) or a synthetic peptide derived from SRSF1.
- **Sphinx31**, dissolved in 100% DMSO

- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/ml BSA)
- White, opaque 96-well or 384-well assay plates
- Multichannel pipettes and a plate-reading luminometer

#### Procedure:

- Reagent Preparation:
  - Prepare a serial dilution of **Sphinx31** in 100% DMSO. Then, create an intermediate dilution of each concentration in Kinase Reaction Buffer. The final DMSO concentration in the reaction should be ≤1%.
  - Thaw recombinant SRPK1, substrate, and ATP on ice. Dilute them to their final desired concentrations in Kinase Reaction Buffer.
- Kinase Reaction Setup (5 µL total volume for 384-well plate):
  - Add 1.25 µL of **Sphinx31** dilution or vehicle (DMSO in buffer) to the appropriate wells.
  - Add 1.25 µL of substrate solution.
  - Add 2.5 µL of SRPK1 enzyme solution to initiate the reaction. For "no enzyme" controls, add 2.5 µL of Kinase Reaction Buffer instead.
- Reaction Incubation:
  - Mix the plate gently on a plate shaker.
  - Incubate at room temperature for 60 minutes.
- Stopping the Reaction and ATP Depletion:
  - Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.
  - Add 5 µL of ADP-Glo™ Reagent to each well.

- Mix the plate and incubate for 40 minutes at room temperature.
- ADP Detection:
  - Add 10  $\mu$ L of Kinase Detection Reagent to each well.
  - Mix the plate and incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.
- Data Acquisition:
  - Measure luminescence using a plate-reading luminometer.
  - Calculate percent inhibition relative to vehicle controls and determine the IC<sub>50</sub> value by fitting the data to a four-parameter dose-response curve.

## Protocol 2: Western Blot for Phospho-SRSF1 in PC3 Cells

This protocol details the detection of SRSF1 phosphorylation in response to **Sphinx31** treatment in PC3 prostate cancer cells.

Materials:

- PC3 cells
- Cell culture medium (e.g., F-12K Medium) with 10% FBS
- **Sphinx31**
- RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails
- BCA Protein Assay Kit
- SDS-PAGE equipment and reagents
- PVDF membranes
- Blocking Buffer (e.g., 5% BSA in TBST)



- Primary Antibodies: Rabbit anti-phospho-SRSF1 (Ser/Arg), Mouse anti-SRSF1, Mouse anti- $\beta$ -actin
- Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
- ECL Chemiluminescence Substrate
- Chemiluminescence imaging system

#### Procedure:

- Cell Culture and Treatment:
  - Plate PC3 cells in 6-well plates and grow to 70-80% confluency.
  - Treat cells with varying concentrations of **Sphinx31** (e.g., 0, 100 nM, 300 nM, 1  $\mu$ M, 3  $\mu$ M) for a specified time (e.g., 24 hours).
- Protein Extraction:
  - Wash cells twice with ice-cold PBS.
  - Add 100  $\mu$ L of ice-cold RIPA buffer (with inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
  - Incubate on ice for 30 minutes, vortexing occasionally.
  - Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
- Protein Quantification:
  - Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
- SDS-PAGE and Western Transfer:
  - Normalize protein amounts (e.g., 20-30  $\mu$ g per lane) and prepare samples with Laemmli sample buffer. Boil at 95°C for 5 minutes.

- Load samples onto a 10% SDS-PAGE gel and run until adequate separation is achieved.
- Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
- Immunoblotting:
  - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with primary antibody (e.g., anti-phospho-SRSF1 at 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
  - Wash the membrane three times for 10 minutes each with TBST.
  - Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in blocking buffer) for 1 hour at room temperature.
  - Wash three times for 10 minutes each with TBST.
- Detection and Analysis:
  - Apply ECL substrate to the membrane according to the manufacturer's protocol.
  - Capture the chemiluminescent signal using an imaging system.
  - To analyze total SRSF1 and loading controls, the membrane can be stripped and re-probed with anti-SRSF1 and anti- $\beta$ -actin antibodies.
  - Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the phospho-SRSF1 signal to the total SRSF1 signal.

## Protocol 3: Laser-Induced Choroidal Neovascularization (CNV) Mouse Model

This in vivo model is used to assess the anti-angiogenic effects of **Sphinx31** in a setting relevant to wet age-related macular degeneration.<sup>[5][7][9]</sup>

Materials:

- C57BL/6J mice (6-8 weeks old)
- Anesthetic (e.g., Ketamine/Xylazine cocktail)
- Topical mydriatic (e.g., Tropicamide)
- Argon laser photocoagulator with a slit lamp delivery system
- **Sphinx31** formulated for topical eye drops
- Fluorescein angiography equipment or isolectin B4 for staining flat mounts

Procedure:

- Animal Preparation:
  - Anesthetize the mouse via intraperitoneal injection.
  - Dilate the pupils of both eyes by applying a drop of mydriatic solution.
- Laser Photocoagulation:
  - Place the mouse on the stereotaxic stage for the laser system.
  - Using a coverslip with coupling gel as a contact lens, visualize the fundus.
  - Induce four laser burns in each eye around the optic nerve (532 nm wavelength, 50  $\mu$ m spot size, 0.1-second duration, 120 mW power). The appearance of a small vaporization bubble indicates the successful rupture of Bruch's membrane.
- Treatment Administration:
  - Post-laser, begin topical administration of **Sphinx31** eye drops (e.g., 2  $\mu$ g/mL twice daily) or vehicle control to the designated groups.
- Evaluation of CNV (7-14 days post-laser):
  - Anesthetize the mice and perfuse them with PBS followed by 4% paraformaldehyde.

- Enucleate the eyes and fix them.
- Dissect the anterior segment and retina to create a retinal pigment epithelium (RPE)-choroid-sclera flat mount.
- Stain the flat mounts with a fluorescent endothelial cell marker (e.g., isolectin B4).
- Imaging and Quantification:
  - Image the stained flat mounts using a fluorescence or confocal microscope.
  - Measure the area of the neovascular lesions for each laser spot using image analysis software.
  - Compare the average CNV area between the **Sphinx31**-treated and vehicle-treated groups to determine the inhibitory effect.

## Conclusion

**Sphinx31** is a robust and valuable tool for the study of SRPK1-mediated biological processes. With a nanomolar  $IC_{50}$  and high selectivity, it allows for precise interrogation of the SRPK1 signaling axis. Its demonstrated ability to inhibit SRSF1 phosphorylation and modulate VEGF-A splicing in cellular and in vivo models underscores its potential as a lead compound for developing novel therapeutics for cancer and neovascular eye diseases. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to utilize **Sphinx31** in their studies.

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## References

- 1. Serine-Arginine Protein Kinase 1 (SRPK1): a systematic review of its multimodal role in oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The many faces of SRPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SRPK1 SRSF protein kinase 1 SFRSK1 | Sigma-Aldrich [sigmaaldrich.com]
- 4. promega.com [promega.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. selleckchem.com [selleckchem.com]
- 8. SRPK1 Kinase Enzyme System [promega.com]
- 9. Splicing Kinase SRPK1 Conforms to the Landscape of Its SR Protein Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Molecular Mechanism of SR Protein Kinase 1 Inhibition by the Herpes Virus Protein ICP27 - PMC [pmc.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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